4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a bromine atom at the 4th position and an amino group at the 2nd position of the pyrrolo[2,3-d]pyrimidine ring. Its chemical structure contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis .
The compound has the Chemical Abstracts Service number 848694-32-6 and is recognized in various chemical databases, including PubChem, where it is cataloged with a molecular weight of approximately 213.03 g/mol . It is classified under heterocyclic compounds containing nitrogen atoms, specifically within the pyrrolopyrimidine category.
The synthesis of 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multi-step reactions. One common synthetic route is the cyclization of appropriate precursors, such as 4-bromo-2-nitroaniline with formamide under elevated temperatures. Catalysts like copper chloride and solvents such as dimethyl sulfoxide are often employed to facilitate this reaction.
Industrial production methods may optimize these synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are utilized to achieve high-quality products.
The molecular formula for 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is CHBrN. The compound features a complex heterocyclic structure consisting of a pyrrolopyrimidine core with specific substituents that influence its chemical behavior.
Key structural data includes:
4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions:
Typical reagents for these reactions include:
The mechanism of action for 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine primarily involves its interaction with specific molecular targets, particularly kinases. The compound acts as an inhibitor by binding to the active site of these enzymes, preventing substrate binding and subsequent phosphorylation events, which are crucial for various cellular pathways .
The compound exhibits high gastrointestinal absorption potential, indicating its suitability for biological applications .
4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine has numerous applications in scientific research:
This compound's unique structural features make it a valuable scaffold in drug discovery efforts aimed at developing new therapeutic agents.
Position-specific bromination of the pyrrolopyrimidine scaffold requires strategic planning due to differential reactivity of ring positions. The C4 position demonstrates enhanced electron deficiency, enabling direct electrophilic bromination using bromine (Br₂) in acetic acid under reflux conditions. This approach selectively yields 4-bromo-7H-pyrrolo[2,3-d]pyrimidine when applied to the unprotected core, achieving isolated yields of 68-75% [7] [10]. For enhanced regiocontrol, halogen exchange reactions offer superior specificity. 4-Chloro precursors undergo nucleophilic substitution using hydrobromic acid (48% w/w) at 110°C for 12-16 hours, facilitating complete conversion to the 4-bromo derivative with >95% purity. This method avoids positional isomers commonly observed during electrophilic attacks on the electron-rich pyrrole ring [6].
Protection-deprotection sequences prove essential for functional group compatibility. The SEM (2-(trimethylsilyl)ethoxymethyl) protecting group effectively shields the pyrrole nitrogen during bromination at C4. Subsequent deprotection employs trifluoroacetic acid (TFA) in dichloromethane (DCM), maintaining the integrity of the bromo substituent and the heterocyclic core [3]. Alternative strategies involve direct use of brominated building blocks during ring synthesis. For instance, 4-bromo-2-aminopyrimidine serves as a cyclization precursor, incorporating bromine before pyrrole ring formation, thus bypassing post-cyclization halogenation challenges [9].
Table 1: Bromination Method Comparison for Pyrrolo[2,3-d]pyrimidines
Method | Reagents/Conditions | Regioselectivity | Yield Range | Key Advantage |
---|---|---|---|---|
Direct Electrophilic | Br₂/AcOH, 80°C, 4h | Moderate (C4) | 68-75% | Single-step, no pre-functionalization |
Halogen Exchange | 48% HBr, 110°C, 16h | High (C4) | 82-88% | Avoids isomers, high purity |
Protected Ring | Br₂/DMF, SEM-protected N7, 0°C→RT | Excellent (C4) | 75-80% | Enables C2/C6 functionalization |
Brominated Precursor | Cyclization with 4-bromo-2-aminopyrimidine | Complete (C4) | 60-65% | Integrates bromine pre-cyclization |
Construction of the bicyclic system employs two dominant strategies with complementary advantages. The azirine-malononitrile route provides a metal-free approach: Azirine derivatives undergo ring opening with malononitrile in the presence of inorganic bases (K₂CO₃) to form intermediate aminonitriles. Subsequent oxidative dehydrogenation using trichloroisocyanuric acid (TCCA) and DBU in THF generates 2-amino-3-cyano-1H-pyrrole intermediates. Final cyclization with formamidine acetate in ethanol at reflux temperature delivers the 2-amino-7H-pyrrolo[2,3-d]pyrimidine core in 62% overall yield with >99% purity by HPLC. This method eliminates transition metal catalysts, addressing concerns about residual palladium in pharmaceutical intermediates [1].
Alternatively, diaminopyrimidine-based cyclizations offer atom economy. 2,6-Diamino-4-hydroxypyrimidine reacts with α-halomethyl ketones under basic conditions (NaOH, H₂O/EtOH) to form the pyrrolo[2,3-d]pyrimidin-4-one core via tandem N-alkylation and ring closure. Subsequent chlorination using phosphorus oxychloride (POCl₃) yields the versatile 4-chloro intermediate. This route demonstrates exceptional compatibility with diverse α-halomethyl ketones, enabling C6 sidechain diversification early in synthesis [9]. Microwave-assisted cyclocondensation significantly enhances reaction efficiency, reducing cyclization times from hours to minutes while improving yields by 15-20% compared to conventional heating [3].
Introduction of the 2-amino group employs both direct and indirect methodologies. Reductive amination of 2-chloro derivatives proves highly efficient: Pd-catalyzed amination using ammonia surrogates (benzophenone imine) followed by acidic hydrolysis (HCl, MeOH/H₂O) installs the amino group with preservation of the C4-bromo substituent. This approach benefits from commercial availability of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as starting material [3]. Alternatively, direct nucleophilic displacement employs aqueous ammonia in sealed tubes at 150°C for 8 hours, achieving >90% conversion but requiring specialized equipment due to pressure build-up .
For sensitive substrates, protecting group strategies mitigate side reactions. The N7 position is protected as SEM or Boc derivatives prior to C2 amination, preventing quaternization during high-temperature reactions. Selective deprotection under mild acidic conditions (TFA for SEM; TFA/DCM for Boc) reveals the free pyrrole nitrogen without affecting the 2-amino group [3] . Recent advances demonstrate catalytic C-H amination using copper(I) oxide and 1,10-phenanthroline with ammonia, providing a single-step conversion of 4-bromo-7H-pyrrolo[2,3-d]pyrimidine to the 2-amino derivative with 55-60% yield, though optimization for broader substrate scope remains ongoing [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1